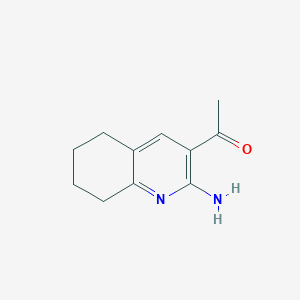
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone is a heterocyclic compound with a molecular formula of C11H14N2O. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . The presence of both an amino group and a ketone group in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone typically involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization . This method is efficient as it eliminates the need to isolate intermediates, thus shortening the preparation time. The reaction conditions usually involve the use of acyl Meldrum’s acids, which facilitate the process and allow for a variety of substituents to be introduced .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
科学研究应用
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties.
作用机制
The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with enhanced solubility and different pharmacokinetic properties.
2-Aminoquinoline: Another derivative with significant biological activity, particularly in antimalarial research.
Uniqueness
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone is unique due to its combination of an amino group and a ketone group within the quinoline framework. This structural feature allows for diverse chemical modifications and applications, making it a valuable compound in both research and industrial settings .
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h6H,2-5H2,1H3,(H2,12,13) |
InChI 键 |
NSBJBDAIFCLCLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=C2CCCCC2=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


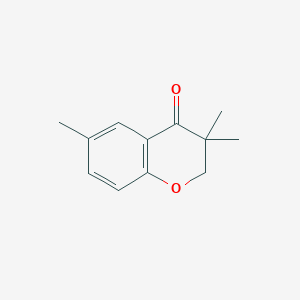
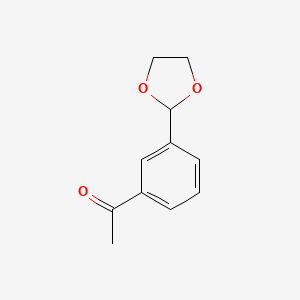
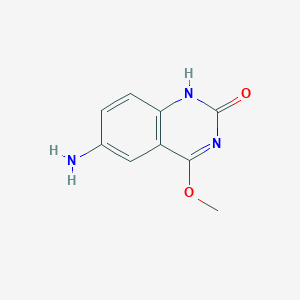
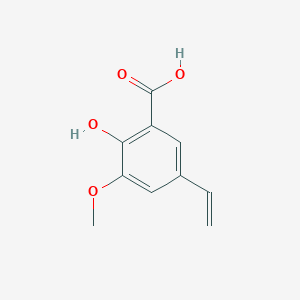
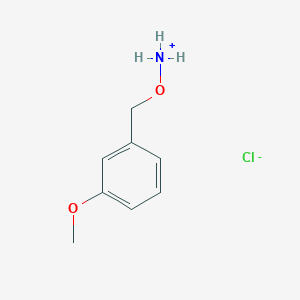
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
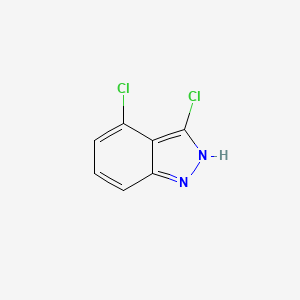
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
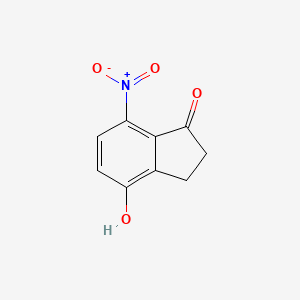
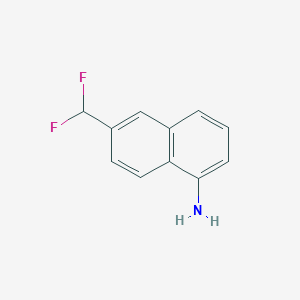
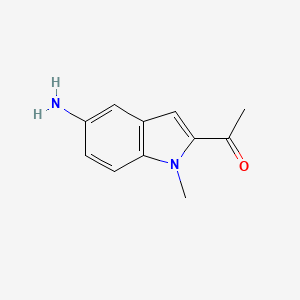

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
